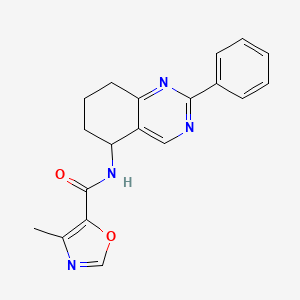![molecular formula C16H20N4OS B6060796 N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide, also known as MIH-TMHA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide is not fully understood. However, it has been suggested that this compound may exert its antiproliferative and neuroprotective effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurons, this compound has been shown to protect against oxidative stress-induced neuronal damage, as well as improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide. One direction is the further investigation of its mechanism of action, including the identification of its molecular targets. Another direction is the development of novel this compound derivatives with improved pharmacological properties. Additionally, the potential applications of this compound in other fields, such as immunology and infectious diseases, could be explored.
Méthodes De Synthèse
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide can be synthesized through a two-step reaction process. The first step involves the condensation of 2-methylindole-3-carboxaldehyde with thiomorpholine-4-carboxylic acid to form the intermediate product, 2-(4-thiomorpholinyl)-2-methyl-1H-indole-3-carboxaldehyde. The second step involves the reaction of the intermediate product with hydrazine hydrate in the presence of acetic acid to yield this compound.
Applications De Recherche Scientifique
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In drug discovery, this compound has been identified as a potential lead compound for the development of novel drugs.
Propriétés
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-14(13-4-2-3-5-15(13)18-12)10-17-19-16(21)11-20-6-8-22-9-7-20/h2-5,10,18H,6-9,11H2,1H3,(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIJJDEAXFJGP-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)

![1-cyclopropyl-4-[({[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6060809.png)
![(3S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinol](/img/structure/B6060816.png)
![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)